molecular formula C7H4FIN2 B12852090 8-Fluoro-3-iodoimidazo[1,2-a]pyridine

8-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B12852090
M. Wt: 262.02 g/mol
InChI Key: PRGPTTIUITUFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a high-value, bifunctional heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. The core imidazo[1,2-a]pyridine structure is a privileged pharmacophore present in several marketed drugs due to its wide range of biological activities, including anxiolytic, analgesic, and anticancer properties . The specific substitution pattern on this molecule enhances its utility. The 8-fluoro substitution can act as a bioisosteric mimic for other heterocycles, such as imidazopyrimidines, and is known to influence the compound's physicochemical properties, including pKa and lipophilicity, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles . The 3-iodo group is a highly reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This allows researchers to efficiently introduce diverse carbon-based fragments at the C3 position, making the compound an essential intermediate for generating libraries of analogues for structure-activity relationship (SAR) studies . This compound is primarily used as a key synthetic intermediate in the development of novel bioactive molecules, particularly for targets in the central nervous system, such as GABA A receptor allosteric modulators . Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

8-fluoro-3-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4FIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H

InChI Key

PRGPTTIUITUFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)F)I

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 8 Fluoro 3 Iodoimidazo 1,2 a Pyridine

Reactivity of the C3-Iodine Moiety in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. The innate reactivity of the C3 position makes it a prime target for introducing a wide array of substituents. researchgate.net Palladium-based catalysts have proven especially effective for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds, coupling organoboron compounds with organic halides in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully applied to 3-iodoimidazo[1,2-a]pyridines to introduce aryl and heteroaryl groups. researchgate.net For 8-fluoro-3-iodoimidazo[1,2-a]pyridine, the Suzuki-Miyaura coupling provides a direct route to various 3-aryl derivatives.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst. The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. For instance, studies on related 3-iodoimidazo[1,2-a]pyridines have shown that catalysts like Pd(PPh₃)₄, in combination with inorganic bases such as Na₂CO₃ or Ba(OH)₂, and solvents like DME or THF, yield efficient cross-coupling. researchgate.net The presence of the electron-withdrawing fluorine atom at the C8 position can influence the electronic properties of the heterocyclic system, potentially affecting the catalytic cycle's oxidative addition step. The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on modified graphene, has also shown high efficiency in Suzuki-Miyaura reactions for preparing fluorinated biphenyl derivatives, offering advantages like catalyst recyclability. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines This table presents generalized conditions based on reactions with similar substrates.

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ PPh₃ Cs₂CO₃ DMF 130 (Microwave)
Pd(OAc)₂ PPh₃ Na₂CO₃ DME Reflux
Pd/C - K₂CO₃ Water 110 (Microwave)

Beyond C-C bond formation, palladium catalysis is a powerful tool for constructing carbon-heteroatom bonds, particularly C-N bonds. These methods allow for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Amination: The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. For this compound, this reaction would install an amino group at the C3 position, a key step in synthesizing compounds like 3-aminoimidazo[1,2-a]pyridines, which are known to have biological activities. westminster.ac.uknih.gov

Amidocarbonylation: This process introduces an amide functional group by using carbon monoxide and an amine. Research on the related 8-iodoimidazo[1,2-a]pyridine has demonstrated successful aminocarbonylation in the presence of morpholine using a heterogeneous palladium catalyst. mdpi.com This reaction resulted in the formation of the corresponding C8-carboxamide, indicating that while the C3-iodo position is reactive, other positions can also be functionalized under specific conditions. mdpi.com For the target molecule, selective reaction at the C3-iodo position would be expected under typical cross-coupling conditions designed for aryl iodides.

Table 2: Palladium-Catalyzed C-N Bond Forming Reactions This table outlines strategies applicable to this compound based on established methods.

Reaction Type Reagents Catalyst System Product Type
Buchwald-Hartwig Amination Primary/Secondary Amine Pd(dba)₂ / Ligand (e.g., BINAP) 3-Amino-8-fluoroimidazo[1,2-a]pyridine

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions offer a cost-effective and powerful alternative to palladium-based systems for certain transformations. Historically, copper-mediated Ullmann reactions were used for C-N and C-O bond formation, though often requiring harsh conditions. Modern copper catalysis proceeds under milder conditions and has been applied to the functionalization of imidazo[1,2-a]pyridines.

For this compound, copper catalysis can be employed for various C-C and C-heteroatom bond-forming reactions. For example, copper-catalyzed protocols have been developed for the C-3 functionalization of imidazo[1,2-a]pyridines with reagents like 3-indoleacetic acids through an oxidative decarboxylative process. researchgate.net Copper can also promote annulation reactions and Sonogashira-type couplings between terminal alkynes and aryl halides. researchgate.net In the context of trifluoromethylation, the merger of visible light photoredox catalysis with copper catalysis has enabled the cross-coupling of boronic acids with CF₃I, a strategy that could potentially be adapted for the C3-iodo position. nih.gov

Influence of the C8-Fluorine Substituent on Electrophilic and Nucleophilic Reactivity Profiles

The fluorine atom at the C8 position significantly impacts the electronic character of the this compound molecule. Fluorine is the most electronegative element, and its presence on the pyridine (B92270) ring exerts a strong electron-withdrawing inductive effect.

This electron-withdrawing nature has several consequences for the molecule's reactivity:

Electrophilicity: The fluorine atom reduces the electron density of the entire aromatic system, making the imidazo[1,2-a]pyridine core more susceptible to nucleophilic attack. This is a general feature of fluoroarenes.

Nucleophilicity: Conversely, the reduced electron density makes the ring system less reactive towards electrophiles. Electrophilic aromatic substitution on the 8-fluoro-imidazo[1,2-a]pyridine core would be more challenging compared to its non-fluorinated counterpart.

Reactivity in Cross-Coupling: The electron-withdrawing effect of the C8-fluorine can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions at the C3-iodo position. This step, often rate-limiting, involves the insertion of the palladium(0) complex into the carbon-iodine bond and is generally favored by electron-deficient aryl halides.

Acidity of C-H Bonds: The inductive effect of fluorine can increase the acidity of nearby C-H protons, potentially influencing directed metalation reactions or other C-H functionalization strategies.

The study of specific nucleophile-electrophile interactions is crucial for understanding these reactivity patterns. researchgate.net The presence of the fluorine atom modifies the local electrophilicity and nucleophilicity at different positions of the heterocyclic core, guiding the regioselectivity of various transformations.

Development of Diverse Functionalized this compound Derivatives for Research Purposes

The chemical reactivity of this compound makes it an excellent starting material for generating libraries of diverse functionalized derivatives for research, particularly in drug discovery and materials science. nih.govrsc.org The imidazo[1,2-a]pyridine scaffold itself is considered a "privileged" structure in medicinal chemistry, appearing in drugs like Alpidem and Zolpidem. researchgate.net

By leveraging the reactions described above, a wide range of substituents can be introduced at the C3 position:

Aryl and Heteroaryl Groups: Introduced via Suzuki-Miyaura coupling, these derivatives are explored for applications as anticancer agents, fluorescent probes, and ligands for GABA-A receptors. rsc.orgnih.govrsc.org

Amino and Amido Groups: Synthesized through Buchwald-Hartwig amination or amidocarbonylation, these derivatives are valuable for probing biological targets where hydrogen bonding and polarity are critical. nih.govmdpi.com

Alkynyl Groups: Accessible via Sonogashira coupling, these derivatives can serve as precursors for more complex structures or be used in applications like click chemistry.

Alkyl Groups: Three-component reactions, such as the aza-Friedel–Crafts reaction, can be used to introduce alkyl substituents at the C3 position, further expanding the chemical space of accessible derivatives. nih.gov

The synthesis of these diverse derivatives allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of compounds for specific biological targets or material properties. researchgate.net The 8-fluoro substituent is often incorporated as a bioisosteric replacement for other groups or to enhance metabolic stability and binding affinity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Fluoro 3 Iodoimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For 8-Fluoro-3-iodoimidazo[1,2-a]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

In the ¹H NMR spectrum, one would expect to observe distinct signals for each of the four aromatic protons on the imidazopyridine core. The chemical shifts (δ) and coupling constants (J) would provide critical information. For instance, the protons on the pyridine (B92270) ring (H-5, H-6, and H-7) would show characteristic splitting patterns based on their relationships to each other and to the fluorine atom at position 8. The H-2 proton on the imidazole (B134444) ring would likely appear as a singlet.

The ¹³C NMR spectrum would reveal seven distinct carbon signals. The carbon atom bonded to iodine (C-3) would be significantly shifted, while the carbon attached to fluorine (C-8) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic systems. Further two- and three-bond couplings between fluorine and other carbon atoms (²JCF, ³JCF) would aid in the definitive assignment of all carbon signals. Data from related compounds, such as 6-fluoroimidazo[1,2-a]pyridine-3-formic acid, show characteristic shifts and couplings that serve as a basis for these predictions google.com.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Couplings
H-2~7.5 - 7.8 (s)~115 - 120
C-2~115 - 120
C-3~80 - 90
H-5~8.0 - 8.3 (d)~125 - 130³J(H-H)
C-5~125 - 130
H-6~6.8 - 7.1 (t)~110 - 115³J(H-H)
C-6~110 - 115³J(C-F)
H-7~7.2 - 7.5 (dd)~120 - 125³J(H-H), ⁴J(H-F)
C-7~120 - 125²J(C-F)
C-8~150 - 155¹J(C-F)
C-8a~140 - 145²J(C-F)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄FIN₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with a mass accuracy of less than 5 ppm. This technique would definitively confirm the molecular formula. Analysis of related substituted imidazo[1,2-a]pyridines has demonstrated the utility of HRMS in confirming their structures nih.gov. Fragmentation analysis, by techniques such as MS/MS, would reveal characteristic losses, such as the loss of an iodine atom or subsequent cleavages of the heterocyclic rings, providing further structural corroboration.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Property Investigations

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. Imidazo[1,2-a]pyridine (B132010) and its derivatives are known to be fluorescent, making fluorescence spectroscopy a valuable tool for studying their photophysical properties. The introduction of electron-donating or -withdrawing groups, as well as heavy atoms like iodine, can significantly influence the absorption and emission maxima (λ_max) and the quantum yield of fluorescence. Studies on other imidazo[1,2-a]pyridines show that substitutions can tune their light-emitting properties nih.gov. While specific data for this compound is unavailable, analysis would involve measuring its absorption and emission spectra in various solvents to understand its electronic behavior.

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would confirm the planarity of the fused ring system and provide exact bond lengths and angles. This data would validate the assignments made by other spectroscopic methods and reveal details about intermolecular interactions, such as halogen bonding or π-stacking, in the crystal lattice.

Computational and Theoretical Investigations of 8 Fluoro 3 Iodoimidazo 1,2 a Pyridine

Quantum Chemical Calculations for Electronic Structure, Reactivity Predictions, and Acidity/Basicity Assessments

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-fluoro-3-iodoimidazo[1,2-a]pyridine. These in silico methods, such as Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic structure, which in turn governs its reactivity and physicochemical properties.

The electronic landscape of the imidazo[1,2-a]pyridine (B132010) core is characterized by a nitrogen-bridged heterocyclic system. The introduction of a highly electronegative fluorine atom at the C8 position significantly influences the electron distribution across the entire scaffold. This C8-fluoro substitution is known to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the molecule's oxidative stability. Furthermore, the fluorine atom can alter the molecule's dipole moment and electrostatic surface potential, which are critical for molecular recognition and binding. researchgate.net

The iodine atom at the C3 position introduces additional electronic effects. While less electronegative than fluorine, iodine is highly polarizable. This C3-iodo substitution is a common strategy in medicinal chemistry to introduce a "handle" for further synthetic modifications, such as cross-coupling reactions. From a reactivity perspective, the C-I bond is a potential site for metabolic cleavage or for the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

Table 1: Predicted Physicochemical Properties of Related Imidazo[1,2-a]pyridine Scaffolds

Property7-Fluoro-3-iodoimidazo[1,2-a]pyridine8-Fluoro-6-iodo-imidazo[1,2-a]pyridine
Topological Polar Surface Area (TPSA) 17.3 Ų17.3 Ų
Predicted LogP (XLogP3) 2.0782.5
Hydrogen Bond Acceptors 22
Hydrogen Bond Donors 00
Rotatable Bonds 00

Data sourced from computational models for related isomers. nih.govchemscene.com

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis (e.g., GABAA Receptors, Kinases)

The imidazo[1,2-a]pyridine scaffold is a well-established ligand for various biological targets, most notably the γ-aminobutyric acid type A (GABAA) receptors. nih.govnih.gov Molecular modeling and docking studies are crucial for visualizing and predicting how this compound might interact with the binding sites of these proteins.

For GABAA receptors, the imidazo[1,2-a]pyridine core typically binds at the benzodiazepine (B76468) site, located at the interface between the α and γ subunits. Docking studies with related 8-fluoroimidazo[1,2-a]pyridine (B164112) derivatives have shown that the scaffold orients itself within a pocket lined by key amino acid residues. wipo.int The C8-fluoro substituent often engages in favorable interactions, potentially forming hydrogen bonds or other electrostatic interactions that enhance binding affinity and selectivity for specific GABAA receptor subtypes. researchgate.net

Beyond GABAA receptors, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases. nih.gov Docking studies in these contexts would explore the fit of this compound within the ATP-binding pocket of a target kinase. The planarity of the imidazo[1,2-a]pyridine core allows it to mimic the adenine (B156593) region of ATP, while the substituents at the C3 and C8 positions would determine its selectivity and potency against different kinases.

In Silico Assessment of Bioisosteric Replacement Strategies (e.g., C8-Fluoro as a Mimic for Nitrogen)

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve the molecule's potency, selectivity, or pharmacokinetic profile. The C8-fluoro substitution in the imidazo[1,2-a]pyridine scaffold is a classic example of bioisosteric replacement.

In silico studies have demonstrated that the 8-fluoroimidazo[1,2-a]pyridine core can act as a physicochemical mimic of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. researchgate.netnih.gov The fluorine atom at C8 effectively mimics the electronic properties of a nitrogen atom at the same position. This is due to the similar electronegativity and ability to act as a weak hydrogen bond acceptor. Computational analysis of electrostatic potential maps and dipole moments of these two scaffolds reveals a high degree of similarity, suggesting that they can engage in comparable interactions with a protein target. researchgate.net This bioisosteric relationship has been successfully exploited in the development of GABAA receptor modulators. nih.govcapes.gov.br

The C3-iodo group can also be considered in bioisosteric replacement strategies. For instance, it could be replaced with other halogens (bromo, chloro) or with groups like a cyano or a small alkyl group to probe the steric and electronic requirements of the binding pocket at that position.

Conformational Analysis and Energy Landscape Exploration

While the core imidazo[1,2-a]pyridine scaffold is largely rigid and planar, conformational analysis becomes relevant when considering more flexible derivatives. For this compound itself, the primary conformational freedom is limited. However, if this scaffold were to be incorporated into a larger molecule with rotatable bonds, understanding the preferred conformations would be critical.

Computational methods can be used to explore the potential energy landscape of such molecules. By rotating key bonds and calculating the corresponding energy, a conformational profile can be generated. This helps in identifying low-energy, stable conformations that are most likely to be biologically active. For the rigid this compound, computational analysis would confirm its planarity and provide insights into its vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For the imidazo[1,2-a]pyridine class of compounds, QSAR models have been developed to predict their activity against various targets. nih.gov

A hypothetical QSAR study for a series of 3-substituted-8-fluoroimidazo[1,2-a]pyridines, including the 3-iodo derivative, would involve calculating a range of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor ClassExample Descriptors
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges
Steric Molecular weight, van der Waals volume, surface area
Hydrophobic LogP, molar refractivity
Topological Wiener index, Kier & Hall connectivity indices

By correlating these descriptors with experimentally determined biological activity (e.g., IC50 values), a mathematical model can be built. This model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. For instance, a QSAR model might reveal that a certain combination of electronic and steric properties at the C3 position is optimal for activity, thus prioritizing the synthesis of derivatives that fit this profile.

Research on Biological Activities and Mechanistic Insights of 8 Fluoro 3 Iodoimidazo 1,2 a Pyridine Derivatives in Vitro and Pre Clinical Studies

Research on GABA(A) Receptor Allosteric Modulation and Ligand Design

Derivatives of the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold have been investigated as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The 8-fluoroimidazo[1,2-a]pyridine core has been successfully established as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) nucleus found in earlier generations of GABA(A) receptor modulators nih.gov. This bioisosteric substitution is designed to maintain or improve the compound's interaction with the receptor while potentially altering its selectivity and pharmacokinetic profile nih.gov.

The anxiolytic effects of classical benzodiazepines are mediated through the potentiation of GABA(A) receptors containing α2 and α3 subunits, while modulation of the α1 subunit is associated with sedation. Consequently, a key goal in modern ligand design is to achieve functional selectivity for the α2/α3 subtypes over the α1 subtype.

Research into 8-fluoroimidazo[1,2-a]pyridine derivatives has led to the identification of compounds with high affinity and functional selectivity for specific GABA(A) receptor subtypes. One notable example is TP003, an α3 subtype-selective agonist, which incorporates the 8-fluoroimidazo[1,2-a]pyridine core. In vitro studies using cell lines expressing recombinant human GABA(A) receptor subtypes have been crucial in defining its selectivity profile. TP003 demonstrates subnanomolar affinity for receptors containing α1, α2, α3, or α5 subunits but shows a clear functional preference for the α3 subtype nih.gov.

Electrophysiological studies, such as whole-cell patch-clamp recordings, quantify the efficacy of these compounds by measuring the potentiation of a submaximal GABA concentration (e.g., EC₂₀). For TP003, the potentiation at the α3 subtype was significantly greater than at the α1 and α2 subtypes, confirming its status as an α3-selective functional agonist nih.gov. This selectivity is critical for developing anxiolytics with a reduced sedative side-effect profile nih.gov.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Efficacy (% Potentiation of GABA EC₂₀)
TP003 α1β3γ20.4633
α2β3γ20.4343
α3β3γ20.2883
α5β3γ20.4815

Data sourced from studies on 4,2′-difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-á]pyridin-3-yl]biphenyl-2-carbonitrile (TP003) nih.gov.

Kinase Inhibition Research: Focused Studies on Fms-like Tyrosine Kinase 3 (FLT3) and other Kinase Targets

The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a potent core for the development of kinase inhibitors, particularly targeting Fms-like Tyrosine Kinase 3 (FLT3). Activating mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis, making FLT3 an important therapeutic target.

Structural modifications of the imidazo[1,2-a]pyridine core have yielded potent inhibitors of both wild-type FLT3 and its clinically relevant mutants, such as those with internal tandem duplication (ITD) or mutations in the tyrosine kinase domain (TKD) like D835Y and F691L, which can confer drug resistance. Structure-activity relationship (SAR) studies have shown that substitution at the 8-position of the imidazo[1,2-a]pyridine ring can sterically compromise the key hydrogen bond interaction with the hinge region of the kinase, often leading to reduced potency.

The inhibitory potential of imidazo[1,2-a]pyridine derivatives is evaluated through a combination of biochemical and cellular assays. Biochemical assays utilize recombinant FLT3 kinase to determine the direct inhibitory activity of the compounds, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Cellular assays measure the anti-proliferative effects of the compounds on AML cell lines that are driven by FLT3 mutations, such as MOLM-14 (which harbors an FLT3-ITD mutation). The results from these assays are often reported as GI₅₀ values (the concentration required to inhibit cell growth by 50%). A strong correlation between biochemical IC₅₀ and cellular GI₅₀ values indicates that the compound's anti-proliferative effect is likely mediated through FLT3 inhibition.

Compound IDFLT3-wt (Biochemical IC₅₀, nM)FLT3-ITD (Cellular GI₅₀, nM)FLT3-ITD/D835Y (Cellular GI₅₀, nM)
Ling-5e 1.325230
Compound 24 0.81.61.8
Quizartinib 1.11.0150
Gilteritinib 0.90.72.1

Data represents selected imidazo[1,2-a]pyridine-based compounds and approved FLT3 inhibitors for comparison. Compound 24 is 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine mdpi.com.

Enzyme Inhibition Studies: Rab Geranylgeranyl Transferase (RGGT) as a Research Target

Rab geranylgeranyl transferase (RGGT), or GGTase-II, is a crucial enzyme involved in the post-translational modification of Rab GTPases. It catalyzes the attachment of geranylgeranyl groups to Rab proteins, a process called prenylation, which is essential for their membrane association and function in vesicular trafficking. As dysregulation of Rab protein function is implicated in various diseases, RGGT has emerged as a potential therapeutic target.

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated as inhibitors of RGGT. Specifically, phosphonopropionic acids attached at the 3-position of the imidazo[1,2-a]pyridine ring have shown promise in disrupting Rab prenylation in cellular models.

SAR studies have been crucial in optimizing the inhibitory activity of imidazo[1,2-a]pyridine-based RGGT inhibitors. Research has shown that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a key determinant of the compound's activity against RGGT.

The most active compounds from these studies were able to effectively disrupt the prenylation of Rab11A in HeLa human cervical carcinoma cells. It was also discovered that the phosphonopropionate moiety is critical for activity; esterification of the carboxylic acid within this group rendered the inhibitors inactive, highlighting the importance of the free carboxylate for interaction with the enzyme or its substrate complex.

C6-Substituent on Imidazo[1,2-a]pyridine CoreRelative RGGT Inhibitory Activity
PhenylModerate
4-MethylphenylModerate
4-MethoxyphenylHigh
4-ChlorophenylHigh
4-FormylphenylHigh
3-FormylphenylModerate

Table summarizes general SAR findings for 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids acs.org.

Investigation as Potential Probes for Neurodegenerative Diseases (e.g., Amyloid Plaque Imaging Research)

The accumulation of β-amyloid (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease. The development of radiolabeled probes that can cross the blood-brain barrier and selectively bind to these plaques is essential for early diagnosis and for monitoring disease progression.

Halogenated derivatives of imidazo[1,2-a]pyridine, particularly those containing iodine, have been extensively investigated as imaging agents for Aβ plaques using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) is a well-studied example that has demonstrated high binding affinity for Aβ aggregates and favorable pharmacokinetics, including good initial brain uptake and rapid washout from healthy tissue nih.gov.

The presence of an iodine atom, which can be substituted with a radioisotope like ¹²³I or ¹²⁵I, is crucial for both high-affinity binding and for detection via nuclear imaging techniques. In vitro binding studies have shown that replacing the iodine on the imidazo[1,2-a]pyridine core with smaller groups significantly reduces the binding affinity for Aβ aggregates, underscoring the importance of the halogen substituent in the design of these imaging probes nih.gov.

CompoundCore StructureBinding Affinity for Aβ Aggregates (Ki, nM)
IMPY 6-Iodo-imidazo[1,2-a]pyridine15
Bromo-Derivative 6-Bromo-imidazo[1,2-a]pyridine10
Methyl-Derivative 6-Methyl-imidazo[1,2-a]pyridine~242
H-Derivative Imidazo[1,2-a]pyridine~1242

Data derived from competitive binding assays against a known Aβ ligand nih.govnih.gov.

Exploratory Research into Broader Biological Activity Spectrum (e.g., Antimicrobial, Antiviral, Anticancer, Anti-inflammatory in Research Models)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of this scaffold allows for molecular modifications that can tune its biological activity towards specific therapeutic targets.

Anticancer Activity:

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against various human cancer cell lines. These studies have revealed potent cytotoxic and antiproliferative effects.

For instance, a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and tested against a panel of cancer cell lines. One of the most potent compounds, 13k , exhibited significant inhibitory activity with IC50 values ranging from 0.09 to 0.43 μM across all tested cell lines nih.gov. Another study on imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives identified compound 9d as a highly potent agent, with IC50 values of 10.89 μM against HeLa (cervical cancer) and 2.35 μM against MCF-7 (breast cancer) cell lines, surpassing the efficacy of the standard drug cisplatin in the MCF-7 line juit.ac.in.

Furthermore, three novel imidazo[1,2-a]pyridine compounds, IP-5 , IP-6 , and IP-7 , were assessed for their effects on the HCC1937 breast cancer cell line. IP-5 and IP-6 demonstrated strong cytotoxic impacts with IC50 values of 45 µM and 47.7 µM, respectively researchgate.net. In a different study, compound 12b , an imidazo[1,2-a]pyridine derivative, showed notable anticancer effects against several cell lines with IC50 values of 11 μM (Hep-2 and MCF-7), 13 μM (HepG2), and 11 μM (A375) researchgate.netsci-hub.se.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineCancer TypeIC50 (μM)Reference
13kHCC827Non-small cell lung cancer0.09 - 0.43 nih.gov
9dHeLaCervical Cancer10.89 juit.ac.in
9dMCF-7Breast Cancer2.35 juit.ac.in
IP-5HCC1937Breast Cancer45 researchgate.net
IP-6HCC1937Breast Cancer47.7 researchgate.net
12bHep-2Laryngeal Carcinoma11 researchgate.netsci-hub.se
12bHepG2Hepatocellular Carcinoma13 researchgate.netsci-hub.se
12bMCF-7Breast Cancer11 researchgate.netsci-hub.se
12bA375Melanoma11 researchgate.netsci-hub.se

Antimicrobial Activity:

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have been investigated against a range of bacterial and fungal pathogens. A series of imidazo[1,2-a]pyridinyl-chalcones were synthesized and evaluated for their antibacterial activity. Compound 5h from this series was identified as the most potent agent against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL against the reference strain and 6.25 μg/mL against a clinical strain nih.gov.

In another study, newly synthesized imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives were tested against various Gram-positive and Gram-negative bacteria. Several compounds, including 5d, 7a, 10a, 11a, and 12a , were found to effectively inhibit the growth of all tested bacterial strains mdpi.com. The anti-mycobacterial activity has also been a focus of research, with some imidazo[1,2-a]pyridine amides showing excellent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 0.05 μg/mL nih.gov.

Table 2: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundMicroorganismActivityValueReference
5hStaphylococcus aureus (reference strain)MIC3.125 µg/mL nih.gov
5hStaphylococcus aureus (clinical strain)MIC6.25 µg/mL nih.gov
IPA-6Mycobacterium tuberculosis H37RvMIC0.05 µg/mL nih.gov
IPA-9Mycobacterium tuberculosis H37RvMIC0.4 µg/mL nih.gov
IPS-1Mycobacterium tuberculosis H37RvMIC0.4 µg/mL nih.gov

Antiviral Activity:

Research into the antiviral activity of imidazo[1,2-a]pyridine derivatives has shown promise, particularly against the human immunodeficiency virus (HIV). A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2 in MT-4 cells. One of the compounds, 4a , demonstrated notable activity with a half-maximal effective concentration (EC50) of 82.02 μg/mL against HIV-1 and 47.72 μg/mL against HIV-2 nih.gov.

Table 3: In Vitro Antiviral Activity of an Imidazo[1,2-a]pyridine Derivative
CompoundVirusCell LineEC50 (µg/mL)Reference
4aHIV-1MT-482.02 nih.gov
4aHIV-2MT-447.72 nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been demonstrated through their ability to inhibit key enzymes and signaling pathways involved in inflammation. A study focused on the design of novel imidazo[1,2-a]pyridine derivatives as cyclooxygenase-2 (COX-2) inhibitors. Several of the synthesized compounds exhibited potent and selective COX-2 inhibition. Notably, compounds 5e, 5f, and 5j showed the highest potency with an IC50 value of 0.05 μM. Compound 5i from the same series displayed the highest selectivity for COX-2 over COX-1, with a selectivity index of 897.19.

Table 4: In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5eCOX-20.05-
5fCOX-20.05-
5jCOX-20.05-
5iCOX-2-897.19

To understand the mechanisms underlying the observed biological activities, researchers have undertaken exploratory studies to identify the molecular targets of imidazo[1,2-a]pyridine derivatives in cellular models.

In the context of anticancer activity, several key signaling pathways have been implicated. A novel imidazo[1,2-a]pyridine derivative, MIA , was found to exert its anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. The study demonstrated that MIA suppressed the phosphorylation of STAT3 and inhibited NF-κB activity.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer, has also been identified as a target. Several studies have reported that imidazo[1,2-a]pyridine-based compounds can exhibit potent dual inhibition of the PI3K/Akt/mTOR signaling pathway in breast cancer cells researchgate.net. For instance, the potent anticancer compound 13k was found to induce cell cycle arrest and apoptosis in HCC827 cells through the inhibition of PI3Kα with an IC50 value of 1.94 nM nih.gov.

For anti-inflammatory effects, the direct inhibition of the COX-2 enzyme by a series of imidazo[1,2-a]pyridine derivatives has been well-established through in vitro enzyme assays, as detailed in the previous section.

Future Research Directions and Advanced Perspectives

Development of Novel Synthetic Strategies for Architecturally Complex 8-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives

Future synthetic research will likely focus on creating more intricate and diverse derivatives of this compound. Innovations in synthetic methodologies will be crucial for accessing novel chemical space and developing compounds with enhanced properties.

One promising area is the advancement of multi-component reactions (MCRs) . MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer an efficient route to construct complex imidazo[1,2-a]pyridine (B132010) scaffolds in a single step from simple starting materials. nih.govwestminster.ac.uk Future work could adapt these reactions to incorporate a broader range of functional groups and build upon the 8-fluoro-3-iodo core, enabling the rapid generation of large and diverse compound libraries.

Another key direction is the continued development of C-H functionalization techniques. researchgate.net Direct C-H functionalization is an atom-economical approach to modify the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. Future research could focus on developing more selective and efficient C-H activation methods, including visible light-induced processes, to introduce new substituents at various positions on the pyridine (B92270) and imidazole (B134444) rings. nih.gov This would allow for fine-tuning of the electronic and steric properties of the molecule.

Furthermore, the development of novel catalyst systems will be instrumental. This includes the exploration of catalyst-free reactions and the use of environmentally benign catalysts to make the synthesis of complex derivatives more sustainable and cost-effective. nih.gov

The following table summarizes potential future synthetic strategies:

Synthetic StrategyDescriptionPotential Advantages
Advanced Multi-Component Reactions (MCRs) One-pot reactions combining three or more starting materials to form complex products.High efficiency, atom economy, and rapid generation of diverse compound libraries.
Direct C-H Functionalization Activation and functionalization of carbon-hydrogen bonds on the core scaffold.Atom and step economy, avoids pre-functionalization, allows for late-stage modification.
Novel Catalytic Systems Development of new metal-based, organocatalytic, or photocatalytic systems.Increased efficiency, selectivity, and sustainability of synthetic routes.
Flow Chemistry Synthesis Continuous production of compounds in a reactor system.Improved reaction control, safety, scalability, and potential for automation.

Identification of Novel Biological Targets and Therapeutic Research Avenues for Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov Future research on this compound and its analogues will aim to identify novel biological targets and explore new therapeutic applications. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.

A major focus will be the continued exploration of kinase inhibitors . Imidazo[1,2-a]pyridine derivatives have already shown promise as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Met, and apoptosis signal-regulating kinase 1 (ASK1). researchgate.netnih.gov Future studies could investigate their potential to target other kinases implicated in cancer, inflammatory diseases, and neurodegenerative disorders. The 8-fluoro substituent can act as a bioisosteric replacement for other groups, potentially enhancing binding affinity and selectivity. nih.gov

Another promising avenue is the development of therapies for neurodegenerative and psychiatric disorders . Imidazo[1,2-a]pyridines have been identified as potent ligands for various central nervous system targets, such as GABA-A receptors and various serotonin and dopamine receptors. nih.gov The unique properties of halogenated derivatives could be leveraged to develop novel treatments for conditions like Alzheimer's disease, Parkinson's disease, and depression.

Furthermore, there is potential for the discovery of novel anticancer agents with new mechanisms of action. Recent studies have explored imidazo[1,2-a]pyridines as covalent inhibitors, for instance, targeting KRAS G12C mutations. rsc.org The iodo group at the 3-position of this compound could serve as a handle for introducing warheads for covalent inhibition or for further functionalization to optimize interactions with cancer-related targets. Additionally, imidazo[1,2-a]pyridine-based compounds have been investigated as HDAC6 inhibitors with potential cardioprotective effects alongside their anticancer activity. nih.gov

The table below outlines potential novel biological targets for halogenated imidazo[1,2-a]pyridines:

Target ClassSpecific ExamplesPotential Therapeutic Area
Protein Kinases Aurora kinases, Janus kinases (JAKs), Bruton's tyrosine kinase (BTK)Oncology, Inflammation, Autoimmune Diseases
G-Protein Coupled Receptors (GPCRs) Orphan GPCRs, Chemokine receptorsVarious, including CNS disorders and metabolic diseases
Epigenetic Targets Bromodomain-containing proteins, MethyltransferasesOncology, Inflammatory Diseases
Ion Channels Voltage-gated sodium and calcium channelsNeurological Disorders, Pain

Application of Advanced Artificial Intelligence and Machine Learning in Rational Compound Design and High-Throughput Screening for Imidazo[1,2-a]pyridine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for imidazo[1,2-a]pyridine scaffolds. bpasjournals.commednexus.org These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties.

High-throughput virtual screening is another area where AI and ML will have a major impact. Machine learning models can be trained to predict the biological activity of large virtual libraries of imidazo[1,2-a]pyridine derivatives against specific targets, allowing for the rapid identification of the most promising candidates for synthesis and experimental testing. nih.govrsc.org This in silico approach can significantly reduce the time and cost associated with early-stage drug discovery.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, powered by machine learning algorithms, can provide deeper insights into the relationships between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activity. researchgate.net These models can help to identify key structural features that are important for activity and guide the optimization of lead compounds.

The following table details the potential applications of AI and ML in the research of imidazo[1,2-a]pyridine scaffolds:

AI/ML ApplicationDescriptionExpected Outcome
Generative Molecular Design AI models that generate novel chemical structures with desired properties.De novo design of potent and selective imidazo[1,2-a]pyridine derivatives.
Predictive Modeling for Bioactivity ML algorithms trained to predict the biological activity of compounds against specific targets.Rapid identification of promising candidates from large virtual libraries.
ADMET Prediction In silico models to predict the pharmacokinetic and toxicity profiles of compounds.Early-stage filtering of compounds with poor drug-like properties.
Automated Synthesis Planning AI tools that suggest synthetic routes for target molecules.More efficient and streamlined synthesis of novel imidazo[1,2-a]pyridine derivatives.

Exploration of Optoelectronic and Material Science Applications of this compound Derivatives

Beyond their therapeutic potential, the unique photophysical properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in optoelectronics and materials science. ijrpr.com The this compound core, with its potential for extensive π-conjugation and tunable electronic properties, is a promising scaffold for the development of novel functional materials.

One area of significant interest is the development of organic light-emitting diodes (OLEDs) . Imidazo[1,2-a]pyridine derivatives have been successfully used as deep-blue fluorescent emitters in OLEDs, demonstrating high quantum efficiencies and negligible efficiency roll-off. nih.gov The introduction of fluorine and iodine atoms can be used to fine-tune the emission color, thermal stability, and charge-transport properties of these materials.

Another potential application is in the field of organic semiconductors . The planar structure and tunable electronic properties of imidazo[1,2-a]pyridines make them suitable for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.net The ability to create donor-acceptor complexes with molecules like tetracyanoethylene (TCNE) highlights their potential in organic electronics. researchgate.net

Furthermore, the fluorescent properties of these compounds could be exploited for the development of chemical sensors and bio-imaging agents . The fluorescence of imidazo[1,2-a]pyridine derivatives can be sensitive to their local environment, making them suitable for detecting specific ions, molecules, or changes in biological systems.

The table below summarizes the potential material science applications of this compound derivatives:

Application AreaDescriptionKey Properties
Organic Light-Emitting Diodes (OLEDs) Use as emissive materials in the active layer of OLEDs.High fluorescence quantum yield, color tunability, thermal stability.
Organic Semiconductors Application as active components in OFETs and OPVs.Good charge-carrier mobility, tunable energy levels, processability.
Fluorescent Probes and Sensors Development of materials for detecting specific analytes or for bio-imaging.High sensitivity and selectivity, large Stokes shift, biocompatibility.
Nonlinear Optical (NLO) Materials Exploration for applications in optical communications and data storage.Large two-photon absorption cross-sections, high hyperpolarizability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.